4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine
Description
Chemical Structure and Properties
The compound 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS: 919278-16-3) is a substituted pyrrolo[3,2-d]pyrimidine derivative. Its molecular formula is C₉H₁₀ClN₃O₂, with a molecular weight of 211.65 g/mol . The structure features a chloro substituent at position 4 and a 2-(2-methoxyethoxy)ethyl group at position 4. The methoxyethoxyethyl side chain enhances solubility in polar solvents compared to simpler alkyl or aryl substituents .
Synthesis
The synthesis involves alkylation of the pyrrolo[3,2-d]pyrimidine core with 2-(2-methoxyethoxy)ethyl groups, typically using nucleophilic substitution or coupling reactions under conditions similar to those described for related compounds (e.g., DMF, heating at 60–90°C) .
Properties
CAS No. |
919278-13-0 |
|---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-5-[2-(2-methoxyethoxy)ethyl]pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(15)11(12)14-8-13-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
YDFCQHNUMWUJAA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1C=CC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroethyl methyl ether with suitable pyrimidine derivatives can lead to the formation of the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The presence of the pyrrolo[3,2-d]pyrimidine core allows for cyclization reactions, which can be utilized to synthesize more complex heterocyclic structures.
Scientific Research Applications
4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Substitutions at Position 5
Compound 1 : 4-Chloro-5-(4-methoxybenzyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: Not provided)
- Structure : Position 5 substituted with a 4-methoxybenzyl group; position 7 has a phenyl group.
- Key Differences :
- Biological Activity : Demonstrated cytotoxicity in preliminary assays, likely due to aromatic interactions with biological targets .
Compound 2 : 4-Chloro-5-(2-chloroethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1033810-25-1)
- Structure : Position 5 substituted with a 2-chloroethyl group.
- Key Differences :
- Applications : Serves as an intermediate for synthesizing kinase inhibitors .
Compound 3 : SYR127063 (CAS: Not provided)
- Structure : Position 5 substituted with a 2-(2-methoxyethoxy)ethyl group, similar to the target compound.
- Key Differences: Includes a pyridin-3-yl group at position 6, enhancing affinity for kinase targets.
Substitution Patterns and Reactivity
Biological Activity
4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, characterized by a pyrrolo[3,2-d]pyrimidine core with a chlorine atom and a 2-methoxyethyl side chain, has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
- CAS Number : 919278-16-3
- Molecular Weight : 211.65 g/mol
- Molecular Formula : C₉H₁₀ClN₃O
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Nucleic Acid Intercalation : It may interfere with DNA or RNA synthesis by intercalating into nucleic acid structures, disrupting cellular processes.
Biological Activities
Research has indicated that compounds in the pyrrolopyrimidine class exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrrolopyrimidines can inhibit cancer cell proliferation through various pathways.
- Antiviral Properties : The compound has been evaluated for its efficacy against viral infections, demonstrating potential as an antiviral agent.
- Antibacterial Effects : Preliminary studies suggest that this compound may possess antibacterial properties.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-5-(2-hydroxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | Structure | Moderate anticancer activity |
| 4-Chloro-5-(2-ethoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | Structure | Low antiviral activity |
| 4-Chloro-5-(2-methylthioethyl)-5H-pyrrolo[3,2-d]pyrimidine | Structure | High antibacterial activity |
The presence of the methoxyethyl group in our compound enhances its ability to penetrate cell membranes compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of pyrrolopyrimidine derivatives:
-
Study on CSF1R Inhibition : A series of pyrrolopyrimidines were synthesized and tested for their inhibitory effects on the colony-stimulating factor 1 receptor (CSF1R), showing promising results in terms of selectivity and potency .
- Key Findings :
- Subnanomolar enzymatic inhibition was observed.
- Compounds exhibited excellent selectivity toward CSF1R over other kinases.
- Key Findings :
-
Antiviral Activity Assessment : Another study evaluated the antiviral properties against influenza viruses, demonstrating that certain derivatives significantly reduced viral loads in infected models .
- Results Summary :
- Lead compounds showed high efficacy with minimal toxicity.
- Favorable pharmacokinetic profiles were noted.
- Results Summary :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
